Moniliphenone
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Overview
Description
Moniliphenone is a natural product found in Monilinia fructicola with data available.
Scientific Research Applications
Biosynthetic Studies and Fungal Inhibition
Moniliphenone has been extensively studied for its role in the biosynthesis of various compounds. In a study by Kachi and Sassa (1986), this compound was isolated as a key intermediate in xanthone biosynthesis from Monilinia fructicola, highlighting its significance in the metabolic pathways of this fungus (Kachi & Sassa, 1986). Further research by Sassa (1991) demonstrated the overproduction of this compound in Monilinia fructicola, which was significantly enhanced by the presence of bromine ions in the medium. This study also identified anthraquinone pigments as precursors to this compound (Sassa, 1991).
Antifungal and Phytotoxic Properties
This compound's antifungal properties were explored in a study by Horiguchi, Suzuki, and Sassa (1989), where it was used as a precursor in the biosynthesis of chloromonilicin, an antifungal substance produced by cherry rot fungus (Horiguchi, Suzuki, & Sassa, 1989). Bashiri et al. (2020) isolated this compound from the culture filtrates of Fimetariella rabenhorstii and evaluated its phytotoxic effects on tomato and oak plants, demonstrating its potential in agricultural applications (Bashiri et al., 2020).
Antioxidant and Cytotoxic Activities
The antioxidant and cytotoxic properties of this compound were investigated by Ayers et al. (2011), where it was isolated from an unidentified fungus and evaluated for its biological activities, including cytotoxicity and inhibition of various cellular processes. This study underscores the potential of this compound in medical and pharmaceutical research (Ayers et al., 2011).
Postharvest Management in Agriculture
In the context of agricultural research, Nativitas-Lima et al. (2021) studied the use of elicitors and fungicides for the postharvest management of Monilinia fructicola in peach, demonstrating how this compound can be important in the control of fungal diseases in crops (Nativitas-Lima et al., 2021).
Properties
CAS No. |
104022-80-2 |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3-hydroxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-8-6-11(18)14(12(19)7-8)15(20)13-9(16(21)22-2)4-3-5-10(13)17/h3-7,17-19H,1-2H3 |
InChI Key |
OLWGLSCBBRIVGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=CC=C2O)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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